molecular formula C20H24Br6 B3324470 3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) CAS No. 1870882-71-5

3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane)

Cat. No.: B3324470
CAS No.: 1870882-71-5
M. Wt: 743.8 g/mol
InChI Key: XYBLHJWXFWRBES-UHFFFAOYSA-N
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Description

3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) is a brominated derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of six bromine atoms attached to the adamantane framework, making it highly brominated and potentially useful in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) typically involves the bromination of 1,1’-bi(adamantane). The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride and may require the presence of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tribromo-7-(3,5,7-tribromo-1-adamantyl)adamantane
  • 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl
  • 2,2’,3,3’,4,4’-Hexabromobiphenyl

Uniqueness

3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) is unique due to its highly brominated adamantane structure, which imparts distinct chemical and physical properties. Its rigid, cage-like structure and high bromine content make it particularly useful in applications requiring stability and reactivity .

Properties

IUPAC Name

1,3,5-tribromo-7-(3,5,7-tribromo-1-adamantyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Br6/c21-15-1-13(2-16(22,7-15)9-17(23,3-13)8-15)14-4-18(24)10-19(25,5-14)12-20(26,6-14)11-18/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLHJWXFWRBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)C45CC6(CC(C4)(CC(C5)(C6)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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